molecular formula C24H42N6O5 B10833739 (S)-2-((S)-4-((S)-2-((S)-3-Isobutyl-2-oxopiperazin-1-yl)-4-methylpentanoyl)-3-methyl-2-oxopiperazin-1-yl)pentanediamide

(S)-2-((S)-4-((S)-2-((S)-3-Isobutyl-2-oxopiperazin-1-yl)-4-methylpentanoyl)-3-methyl-2-oxopiperazin-1-yl)pentanediamide

Cat. No.: B10833739
M. Wt: 494.6 g/mol
InChI Key: FMTAQWMOLHFOLT-VJANTYMQSA-N
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Description

Oligooxopiperazine derivative 1 is a member of the oligooxopiperazine family, which are nonpeptidic alpha-helix mimetics. These compounds are derived from alpha-amino acids and feature chiral backbones. They are known for their ability to adopt stable conformations that mimic the arrangement of residues on an alpha-helix . This unique structural property makes them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oligooxopiperazine derivative 1 typically involves the Ugi 5-center-4-component reaction. This reaction employs N-Boc-alpha-amino aldehydes as carbonyl components, isocyanides, alcohols, and alpha- or beta-amino acids . The reaction proceeds through a deprotection/cyclization sequence to yield densely functionalized 2-oxopiperazines .

Industrial Production Methods: Industrial production of oligooxopiperazine derivatives often involves solid-phase synthesis techniques. These methods allow for the efficient and scalable production of these compounds, making them suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: Oligooxopiperazine derivative 1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield hydroxy derivatives .

Comparison with Similar Compounds

  • Oligo-peptoids
  • Beta-peptides
  • Hydrogen bond surrogate helices
  • Oligosaccharides

Comparison: Oligooxopiperazine derivative 1 is unique in its ability to mimic the alpha-helix structure with high fidelity. Unlike other peptidomimetics, it features a chiral backbone and stable conformation that closely resemble the arrangement of residues on an alpha-helix . This makes it particularly effective in applications involving molecular recognition and protein-protein interactions .

Properties

Molecular Formula

C24H42N6O5

Molecular Weight

494.6 g/mol

IUPAC Name

(2S)-2-[(3S)-3-methyl-4-[(2S)-4-methyl-2-[(3S)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]pentanoyl]-2-oxopiperazin-1-yl]pentanediamide

InChI

InChI=1S/C24H42N6O5/c1-14(2)12-17-23(34)29(9-8-27-17)19(13-15(3)4)24(35)28-10-11-30(22(33)16(28)5)18(21(26)32)6-7-20(25)31/h14-19,27H,6-13H2,1-5H3,(H2,25,31)(H2,26,32)/t16-,17-,18-,19-/m0/s1

InChI Key

FMTAQWMOLHFOLT-VJANTYMQSA-N

Isomeric SMILES

C[C@H]1C(=O)N(CCN1C(=O)[C@H](CC(C)C)N2CCN[C@H](C2=O)CC(C)C)[C@@H](CCC(=O)N)C(=O)N

Canonical SMILES

CC1C(=O)N(CCN1C(=O)C(CC(C)C)N2CCNC(C2=O)CC(C)C)C(CCC(=O)N)C(=O)N

Origin of Product

United States

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